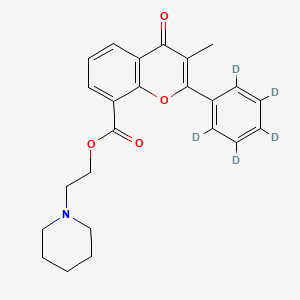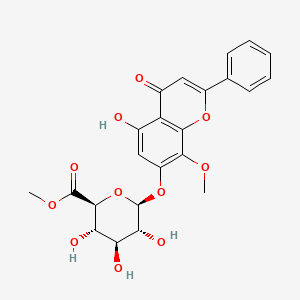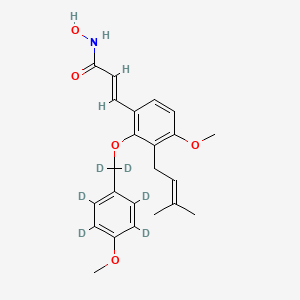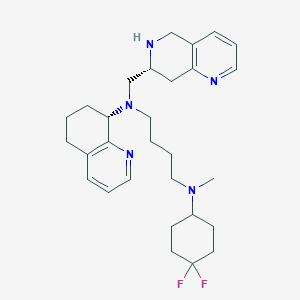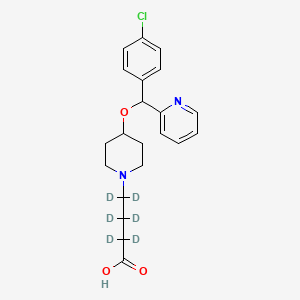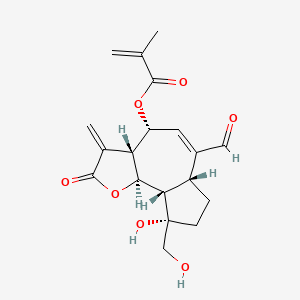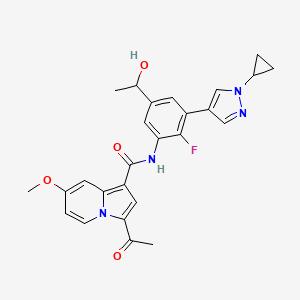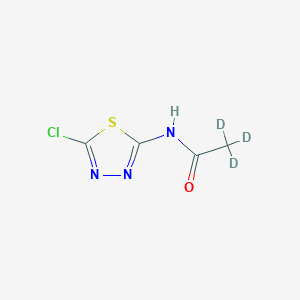![molecular formula C20H12ClN3O B15144235 3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- is a complex organic compound with the molecular formula C20H12ClN3O and a molecular weight of 345.78 g/mol . This compound is characterized by the presence of a phenol group, a chlorine atom, and a triazadibenzazulene moiety, making it a unique structure in the realm of organic chemistry .
Vorbereitungsmethoden
The synthesis of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves multiple steps, typically starting with the preparation of the triazadibenzazulene core. This core is then functionalized with a phenol group and a chlorine atom under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and may vary depending on the desired purity and yield .
Analyse Chemischer Reaktionen
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the triazadibenzazulene moiety can intercalate with DNA, leading to potential anticancer effects . The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- can be compared with other similar compounds, such as:
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-5-yl)-
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-7-yl)-
These compounds share a similar core structure but differ in the position of the functional groups, which can significantly affect their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C20H12ClN3O |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
3-chloro-4-(8,12,14-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12,15-octaen-9-yl)phenol |
InChI |
InChI=1S/C20H12ClN3O/c21-16-9-11(25)5-6-14(16)19-15-10-23-20-18(15)13(7-8-22-20)12-3-1-2-4-17(12)24-19/h1-10,25H,(H,22,23) |
InChI-Schlüssel |
JBHMPWHPXOOFNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CN=C4NC=C3)C(=N2)C5=C(C=C(C=C5)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)
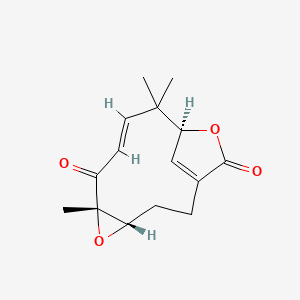
![(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15144177.png)
